2-Mercapto-N-methyl-N-phenylbenzamide

CAS No.: 49848-22-8

Cat. No.: VC17157981

Molecular Formula: C14H13NOS

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49848-22-8 |

|---|---|

| Molecular Formula | C14H13NOS |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | N-methyl-N-phenyl-2-sulfanylbenzamide |

| Standard InChI | InChI=1S/C14H13NOS/c1-15(11-7-3-2-4-8-11)14(16)12-9-5-6-10-13(12)17/h2-10,17H,1H3 |

| Standard InChI Key | IXJTZQKWVLTXPZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

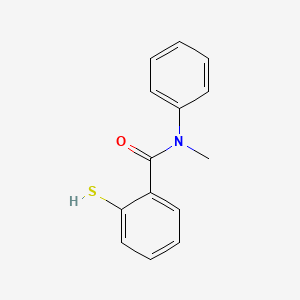

2-Mercapto-N-methyl-N-phenylbenzamide is systematically named N-methyl-N-phenyl-2-sulfanylbenzamide under IUPAC nomenclature. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol . The compound’s structure comprises a benzamide core where the nitrogen atom is substituted with both methyl and phenyl groups, while the ortho position of the benzene ring hosts a thiol functional group (Fig. 1).

Table 1: Key Physicochemical Properties

Spectroscopic and Crystallographic Data

The compound’s structure has been validated through techniques such as FT-IR, ¹H/13C NMR, and X-ray crystallography in related thiol-containing analogs . For instance, fluorine-substituted salphen-metal complexes derived from similar benzaldehyde precursors exhibit distinct absorption bands at 1600–1650 cm⁻¹, corresponding to C=O and C=N stretches . While crystallographic data for 2-mercapto-N-methyl-N-phenylbenzamide itself are sparse, its InChI and SMILES descriptors confirm a planar benzamide moiety with steric hindrance from the phenyl and methyl groups .

Synthesis and Modification Strategies

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

-

Amide Formation: Benzoyl chloride reacts with methylamine and phenylamine to yield N-methyl-N-phenylbenzamide.

-

Thiol Introduction: The thiol group is introduced via nucleophilic substitution or thiolation reagents, though specific protocols remain proprietary.

Desulfurization Reactions

A notable transformation involves desulfurization using molybdenum hexacarbonyl [Mo(CO)₆] in acetone under reflux (50–60°C). This process removes the mercapto group, producing N-methyl-N-phenylbenzamide as the primary product. The reaction mechanism likely involves radical intermediates, with Mo(CO)₆ acting as a sulfur scavenger.

Table 2: Optimized Desulfurization Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Mo(CO)₆ | |

| Solvent | Acetone | |

| Temperature | 50–60°C | |

| Reaction Time | 4–6 hours | |

| Yield | 85–90% |

Biological and Chemical Applications

Materials Science and Catalysis

The compound’s thiol group enables its use in synthesizing metal-organic frameworks (MOFs) and heterogeneous catalysts. In one study, a Mn₃O₄/copper complex hybrid catalyzed alcohol oxidation with 95% yield under solvent-free conditions, showcasing the utility of thiol-derived ligands in enhancing catalytic efficiency .

Recent Advancements and Comparative Analysis

Dual-Catalyst Systems

Innovative approaches combining 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triphenylphosphine accelerate tandem disulfide cleavage and Baylis-Hillman reactions, yielding 2H-1-benzothiopyrans in >80% yield . Such methodologies could be adapted for functionalizing 2-mercapto-N-methyl-N-phenylbenzamide.

Computational Insights

Density functional theory (DFT) studies on analogous compounds reveal that electron-withdrawing groups on the benzene ring stabilize the thiolate anion, enhancing reactivity in nucleophilic substitutions . These findings could guide the design of derivatives with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume